3-(3-bromothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
3-(3-bromothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that contains both a thiophene and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the formation of the thiophene and pyrazole rings followed by their coupling. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 3-bromothiophene with a boronic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst loading is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
3-(3-bromothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, antimicrobial, and anticancer drugs.
Materials Science: It can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to its electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(3-bromothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. The presence of the thiophene and pyrazole rings allows for various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler compound with similar reactivity but lacking the pyrazole ring.
1,4-Dimethyl-1H-pyrazole: Contains the pyrazole ring but lacks the thiophene moiety.
3-(2-Thienyl)-1,4-dimethyl-1H-pyrazol-5-amine: Similar structure but with a different substitution pattern on the thiophene ring.
Uniqueness
3-(3-bromothiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to the combination of the thiophene and pyrazole rings, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C9H10BrN3S |
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Molecular Weight |
272.17 g/mol |
IUPAC Name |
5-(3-bromothiophen-2-yl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3S/c1-5-7(12-13(2)9(5)11)8-6(10)3-4-14-8/h3-4H,11H2,1-2H3 |
InChI Key |
ISAIJQOQMARSLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=C(C=CS2)Br)C)N |
Origin of Product |
United States |
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